(-)-Dipivaloyl-L-tartaric Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

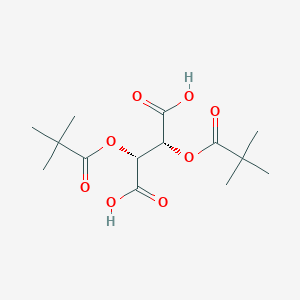

(2R,3R)-2,3-bis(2,2-dimethylpropanoyloxy)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O8/c1-13(2,3)11(19)21-7(9(15)16)8(10(17)18)22-12(20)14(4,5)6/h7-8H,1-6H3,(H,15,16)(H,17,18)/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFHJEZDFEHUYCR-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC(C(C(=O)O)OC(=O)C(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: (-)-Dipivaloyl-L-tartaric Acid

CAS Number: 65259-81-6

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (-)-Dipivaloyl-L-tartaric Acid, a pivotal chiral resolving agent and building block in modern organic synthesis. This document outlines its chemical and physical properties, provides a detailed synthesis protocol, and describes its primary application in the resolution of racemic mixtures, a critical step in the development of enantiomerically pure pharmaceuticals.

Core Properties and Specifications

This compound, also known as (-)-O,O′-Di-pivaloyl-L-tartaric acid or (-)-DPTA, is a white to light yellow crystalline powder.[1][2] Its utility in asymmetric synthesis stems from its rigid structure and the presence of two carboxylic acid functionalities, which allow for the formation of diastereomeric salts with racemic bases.

Physicochemical Data

| Property | Value | References |

| CAS Number | 65259-81-6 | [1][2][3][4] |

| Molecular Formula | C₁₄H₂₂O₈ | [1][3][4] |

| Molecular Weight | 318.32 g/mol | [1][3][4] |

| Melting Point | 127-132 °C | [5][6] |

| Optical Activity | [α]20/D ≈ -23.5° (c=1.7 in dioxane) | [5][6] |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Solubility | Soluble in diethyl ether, THF, and aqueous NaHCO₃ solution; insoluble in cold water. | [2] |

| Purity | Typically ≥98.0% | [3][5] |

Structural Information

| Parameter | Representation |

| SMILES String | CC(C)(C)C(=O)O--INVALID-LINK--C(C)(C)C)C(O)=O">C@HC(O)=O |

| InChI Key | UFHJEZDFEHUYCR-HTQZYQBOSA-N |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the formation of the corresponding anhydride followed by hydrolysis.[1][2]

Experimental Protocol

Step 1: Synthesis of (-)-Dipivaloyl-L-tartaric Anhydride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine L-(+)-tartaric acid (1 equivalent) and pivaloyl chloride (2.5-3 equivalents).

-

Heat the reaction mixture to 120-140 °C with continuous stirring for approximately 4 hours. The mixture will become thick.

-

Allow the reaction mixture to cool to room temperature. The crude anhydride is obtained as a solid.

Step 2: Hydrolysis to this compound

-

Carefully add the crude anhydride to water.

-

Heat the mixture to reflux to facilitate hydrolysis of the anhydride to the diacid.

-

After hydrolysis is complete (can be monitored by TLC), cool the solution to room temperature and then in an ice bath to induce crystallization of the product.

-

Collect the crystalline solid by vacuum filtration.

-

Wash the crystals with a small amount of cold water.

-

Dry the product in a vacuum oven over a desiccant such as P₂O₅. The final product's purity can be assessed by ¹H NMR and its optical rotation.[1]

Caption: Workflow for the synthesis of this compound.

Application in Chiral Resolution

A primary application of this compound is in the resolution of racemic mixtures, particularly of amines, through the formation of diastereomeric salts.[7] The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.[8][9]

Experimental Protocol: Resolution of a Racemic Amine

This protocol provides a general procedure for the chiral resolution of a racemic amine using this compound. Optimization of solvent, temperature, and stoichiometry may be required for specific amines.

-

Dissolution: In an Erlenmeyer flask, dissolve the racemic amine (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or a mixture thereof). In a separate flask, dissolve this compound (0.5 to 1.0 equivalent) in the same solvent, with gentle heating if necessary.

-

Salt Formation: Slowly add the solution of the resolving agent to the stirred solution of the racemic amine at room temperature. An exothermic reaction may be observed, and a precipitate may begin to form.

-

Crystallization: Stir the mixture at room temperature for a predetermined time (e.g., 1-2 hours) to allow for the complete formation of the less soluble diastereomeric salt. The flask can then be cooled in an ice bath to maximize crystallization.

-

Isolation of Diastereomeric Salt: Collect the crystalline precipitate by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

-

Liberation of the Enantiomerically Enriched Amine:

-

Suspend the collected diastereomeric salt in water.

-

Add a base (e.g., 2 M NaOH solution) dropwise while stirring until the solution becomes basic (pH > 10). This will liberate the free amine.

-

Extract the liberated amine with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

-

-

Analysis: The enantiomeric excess (e.e.) of the resolved amine can be determined by chiral HPLC or by measuring its specific rotation and comparing it to the literature value for the pure enantiomer.

Caption: General workflow for the chiral resolution of a racemic amine.

Signaling Pathways and Logical Relationships

In the context of its primary application, this compound does not directly participate in biological signaling pathways. Instead, its significance lies in the logical pathway of drug development, where the separation of enantiomers is a critical step. Many drugs exhibit stereospecific interactions with biological targets, meaning that one enantiomer is therapeutically active while the other may be inactive or even cause adverse effects. The use of chiral resolving agents like this compound is therefore essential for the production of single-enantiomer drugs, leading to improved therapeutic outcomes.

Caption: Role of chiral resolution in the drug development process.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | 65259-81-6 [chemicalbook.com]

- 3. Chiral Discrimination of Mexiletine Enantiomers by Capillary Electrophoresis Using Cyclodextrins as Chiral Selectors and Experimental Design Method Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. (-)-O,O′-二特戊酰基-L-酒石酸 ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Chiral resolution - Wikipedia [en.wikipedia.org]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of (-)-Dipivaloyl-L-tartaric Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of (-)-Dipivaloyl-L-tartaric acid, a pivotal chiral resolving agent in the pharmaceutical and fine chemical industries. This document details the spectroscopic and crystallographic data that define its molecular architecture, outlines the experimental protocols for its synthesis and application in chiral resolution, and presents visual workflows to illustrate key processes.

Introduction

This compound, systematically named (2R,3R)-2,3-bis(2,2-dimethylpropanoyloxy)butanedioic acid, is a derivative of naturally occurring L-tartaric acid.[1] Its efficacy as a chiral resolving agent stems from its well-defined stereochemistry and the presence of bulky pivaloyl groups, which create a sterically demanding chiral environment. This allows for the effective separation of enantiomers, a critical step in the development of stereochemically pure pharmaceuticals.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a baseline for its handling and application.

| Property | Value |

| Molecular Formula | C₁₄H₂₂O₈ |

| Molecular Weight | 318.32 g/mol [1] |

| Appearance | White to light yellow crystalline powder[1] |

| Melting Point | 127-132 °C |

| Optical Rotation | [α]²⁰/D = -23.5±1°, c = 1.7% in dioxane |

| Solubility | Soluble in diethyl ether, THF, and aqueous NaHCO₃ solution; insoluble in cold water.[1] |

| CAS Number | 65259-81-6 |

Structure Elucidation

The precise three-dimensional structure of this compound is confirmed through a combination of spectroscopic and crystallographic techniques.

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR)

1H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the eighteen protons of the two equivalent tert-butyl groups. The two methine protons on the tartaric acid backbone would appear as a singlet due to their chemical and magnetic equivalence. The two carboxylic acid protons would be observed as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

13C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbons of the ester and carboxylic acid groups, the quaternary carbons of the tert-butyl groups, the methine carbons of the tartaric acid backbone, and the methyl carbons of the pivaloyl groups. A 13C NMR spectrum for the enantiomeric (+)-Dipivaloyl-D-tartaric acid is available and can be used as a reference for the expected chemical shifts.

Crystallographic Analysis

Detailed single-crystal X-ray diffraction data for this compound is not readily found in the public domain. However, the crystal structure of its parent compound, L-tartaric acid, has been extensively studied and reveals a monoclinic crystal system with the space group P2₁. It is anticipated that the introduction of the bulky pivaloyl groups would significantly alter the crystal packing, but the core stereochemical configuration of the tartaric acid backbone would be maintained.

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the acylation of L-tartaric acid with pivaloyl chloride, followed by the hydrolysis of the resulting anhydride.

Materials:

-

L-(+)-Tartaric acid

-

Pivaloyl chloride

-

Toluene (or other suitable solvent)

-

Water

-

Sodium Hydroxide (for workup)

-

Hydrochloric Acid (for workup)

-

Anhydrous Magnesium Sulfate (or other drying agent)

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

Anhydride Formation: A mixture of L-(+)-tartaric acid and pivaloyl chloride is heated at 120-140 °C for approximately 4 hours.[1] This step can also be performed in a high-boiling solvent like xylene to prevent solidification of the reaction mixture and facilitate purification.

-

Hydrolysis: The resulting O,O'-dipivaloyl-L-tartaric anhydride is then hydrolyzed by heating with water. For a similar compound, O,O'-di-p-toluoyl-L-tartaric anhydride, this is achieved by stirring with water and a small amount of toluene at 90-95 °C for 1 hour.

-

Crystallization: The reaction mixture is cooled to induce crystallization. Seeding with a small crystal of the desired product may be necessary.

-

Workup and Purification: The crude product is collected by filtration. It can be further purified by recrystallization from a suitable solvent system. The anhydrous solid can be stored at room temperature in the absence of moisture. It is recoverable from a basic solution (e.g., 10% aqueous NaHCO₃) by acidification with HCl.[1]

Chiral Resolution of a Racemic Amine

This compound is employed to resolve racemic mixtures of amines through the formation of diastereomeric salts with differing solubilities.

Materials:

-

Racemic amine

-

This compound

-

Suitable solvent (e.g., methanol, ethanol, or a mixture of solvents)

-

Base (e.g., NaOH or KOH solution) for liberation of the free amine

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

-

Diastereomeric Salt Formation: The racemic amine and a molar equivalent (or a fraction thereof) of this compound are dissolved in a minimal amount of a suitable hot solvent.

-

Fractional Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote the crystallization of the less soluble diastereomeric salt.

-

Isolation of the Diastereomer: The crystalline salt is collected by vacuum filtration and washed with a small amount of cold solvent.

-

Liberation of the Enantiomerically Enriched Amine: The isolated diastereomeric salt is dissolved in water, and a base is added to liberate the free amine.

-

Extraction and Isolation: The free amine is extracted into an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated to yield the enantiomerically enriched amine. The enantiomeric excess of the resolved amine should be determined using an appropriate analytical technique, such as chiral HPLC or by measuring its specific rotation.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

Caption: Synthesis of this compound.

Caption: Chiral Resolution Workflow.

Conclusion

The structure of this compound, a cornerstone of chiral resolution, is well-established through fundamental chemical principles and would be definitively confirmed by detailed spectroscopic and crystallographic analysis. The protocols provided herein offer a practical guide for its synthesis and application in the separation of enantiomers. The continued use of this and similar chiral resolving agents underscores their importance in the production of single-enantiomer drugs and other high-value chemical products.

References

physical properties of (-)-Dipivaloyl-L-tartaric Acid

An In-depth Technical Guide to the Physical Properties of (-)-Dipivaloyl-L-tartaric Acid

Introduction

This compound, also known as (-)-O,O'-Dipivaloyl-L-tartaric acid or (-)-DPTA, is a chiral building block widely utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Its IUPAC name is (2R,3R)-2,3-bis(2,2-dimethylpropanoyloxy)butanedioic acid.[2] Derived from the naturally occurring L-tartaric acid, this compound's well-defined stereochemistry and bulky pivaloyl groups make it highly effective as a chiral auxiliary and resolving agent in asymmetric synthesis.[2][3] It is recognized for its ability to enhance the solubility and stability of various active ingredients, making it a valuable component in drug formulation.[1] This guide provides a comprehensive overview of its core physical properties, experimental protocols for their determination, and essential safety information for researchers and drug development professionals.

Core Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are fundamental to its application in organic synthesis and materials science.

| Property | Value | Source(s) |

| CAS Number | 65259-81-6 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₄H₂₂O₈ | [1][2][4] |

| Molecular Weight | 318.32 g/mol | [1][2][4] |

| Appearance | White to off-white or light yellow crystalline powder.[1][2][3] | [1][2][3] |

| Melting Point | 127 - 152 °C (range from various sources).[1][2][4] | [1][2][4] |

| Optical Rotation | [α]²⁰/D = -23.5±1°, c = 1.7% in dioxane.[4] Another source reports -24° (c=2 in Dioxane).[1][2] | [1][2][4] |

| Solubility | Insoluble in cold water; Soluble in ether (Et₂O), tetrahydrofuran (THF), and aqueous sodium bicarbonate (NaHCO₃) solution.[3] | [3] |

| pKa (Predicted) | 1.68 ± 0.25 | [7] |

| Stability | Hygroscopic; stable under recommended storage conditions.[5] | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the structure and purity of this compound.

| Technique | Description |

| ¹H NMR | Used to monitor the drying process of the compound to ensure the absence of water and other solvents.[2][3] |

| ¹³C NMR | A ¹³C NMR spectrum is available for structural confirmation.[8] |

| Infrared (IR) | IR spectroscopy is a standard technique for identifying functional groups. Spectra for the related D-enantiomer are available, showing characteristic C=O stretching vibrations.[9][10] |

| Mass Spectrometry | Confirms the molecular weight of the compound. |

Experimental Protocols

Detailed methodologies are essential for the accurate determination and verification of the physical properties of this compound.

Synthesis and Purification

A common preparative method involves the hydrolysis of the corresponding anhydride.[3] This anhydride is obtained by heating (2R,3R)-tartaric acid with pivaloyl chloride at 120-140 °C for approximately 4 hours.[3] The resulting this compound is then purified. Drying is a critical step due to its hygroscopic nature and is typically performed over phosphorus pentoxide (P₂O₅) in a vacuum.[3] The completeness of drying is monitored using ¹H NMR spectroscopy and by measuring the optical rotation.[3]

Determination of Melting Point

The melting point is determined using a standard melting point apparatus. A small amount of the dried, crystalline powder is packed into a capillary tube and heated at a controlled rate. The range is recorded from the temperature at which the substance first begins to melt to the temperature at which it becomes completely liquid. The reported melting point varies across suppliers, with ranges such as 127-132 °C and 147-152 °C.[2][4]

Measurement of Optical Rotation

Optical rotation is a critical measure of enantiomeric purity.[2]

-

Solution Preparation : A solution of known concentration is prepared by dissolving the compound in a specified solvent (e.g., 1.7 g per 100 mL of dioxane).[4]

-

Polarimetry : The measurement is performed using a polarimeter.

-

Standard Conditions : The specific rotation is typically measured at 20 °C using the D-line of a sodium lamp (589 nm).[2][4]

-

Calculation : The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.

Purity Analysis

The purity of this compound is typically assessed using a combination of techniques:

-

Neutralization Titration : To determine the assay (chemical purity), a known mass of the diacid is titrated with a standardized solution of a strong base. Purity of ≥98.0% is commonly reported.[4]

-

High-Performance Liquid Chromatography (HPLC) : Chiral HPLC is used to determine the enantiomeric excess (optical purity), ensuring it is at least 98.0% ee.

Mandatory Visualization

The following diagram illustrates the logical relationships between the structural features of this compound and its key physical properties.

Caption: Logical flow from molecular structure to key physical properties.

Safety and Handling

According to safety data sheets, this compound is not considered a hazardous substance under the 2012 OSHA Hazard Communication Standard.[5][6] However, standard laboratory safety practices are essential.

-

Personal Protective Equipment : Wear appropriate protective gloves, clothing, and chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations.[5]

-

Handling : Avoid contact with skin, eyes, and clothing.[5][6] Minimize dust formation and avoid inhalation or ingestion.[5] Ensure adequate ventilation in the handling area.[5]

-

Storage : This compound is hygroscopic.[5][7] It should be stored at room temperature under an inert atmosphere.[5][7] Keep the container tightly closed in a dry and well-ventilated place to protect it from moisture.[5]

-

Incompatible Materials : Avoid contact with strong oxidizing agents.[5]

-

First Aid Measures :

-

Eye Contact : Immediately rinse with plenty of water for at least 15 minutes.[5]

-

Skin Contact : Wash off immediately with plenty of water.[5]

-

Inhalation : Move the person to fresh air.[5]

-

Ingestion : Clean the mouth with water and drink plenty of water afterward.[5] In all cases of significant exposure or if symptoms persist, seek medical attention.[5]

-

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 65259-81-6 | Benchchem [benchchem.com]

- 3. This compound | 65259-81-6 [chemicalbook.com]

- 4. (-)-O,O -Di-pivaloyl- L -tartaric acid = 98.0 T 65259-81-6 [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. (+)-Dipivaloyl-D-tartaric Acid | C14H22O8 | CID 16212279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Solubility of (-)-Dipivaloyl-L-tartaric Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

(-)-Dipivaloyl-L-tartaric acid, a chiral building block, is of significant interest in pharmaceutical and chemical synthesis, primarily for its role as a resolving agent and a chiral auxiliary. Its efficacy in these applications is intrinsically linked to its solubility characteristics in various organic solvents. Understanding and predicting its solubility is paramount for process optimization, including reaction kinetics, purification, and crystal growth. This technical guide provides a comprehensive overview of the known solubility of this compound in organic solvents and details a robust experimental protocol for its quantitative determination.

Qualitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments provide valuable initial guidance for solvent selection.

| Organic Solvent | Qualitative Solubility |

| Diethyl Ether (Et₂O) | Soluble |

| Tetrahydrofuran (THF) | Soluble |

| Aqueous Sodium Bicarbonate (NaHCO₃) | Soluble[1] |

| Cold Water | Insoluble[1] |

This table summarizes the available qualitative solubility information. For precise quantitative data, experimental determination is necessary.

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a reliable and straightforward technique for determining the thermodynamic solubility of a solid compound in a given solvent.[2][3] This protocol outlines the steps to quantitatively measure the solubility of this compound.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Screw-cap vials or small flasks

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Syringes

-

Evaporating dish or pre-weighed vials

-

Drying oven or vacuum oven

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a screw-cap vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (typically 24-72 hours) with continuous agitation to ensure the solution reaches equilibrium. It is advisable to conduct preliminary tests to determine the minimum time required to reach a stable concentration.

-

-

Sample Collection and Filtration:

-

After equilibration, cease agitation and allow the excess solid to settle. To ensure complete separation of the solid and liquid phases, centrifugation of the vials can be beneficial.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately pass the solution through a chemically compatible syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. This step is critical to remove any undissolved microparticles.

-

-

Solvent Evaporation and Weighing:

-

Record the weight of the evaporating dish containing the filtered saturated solution.

-

Carefully evaporate the solvent from the solution. This can be achieved by placing the evaporating dish in a drying oven at a temperature below the decomposition point of this compound and above the boiling point of the solvent. A vacuum oven can be used to facilitate evaporation at a lower temperature.

-

Once the solvent is completely removed, cool the evaporating dish in a desiccator to room temperature.

-

Weigh the evaporating dish containing the dry solute.

-

Repeat the drying and weighing process until a constant weight is achieved, indicating complete solvent removal.

-

3. Data Calculation:

-

Mass of the solute (m_solute): (Weight of dish with dry solute) - (Weight of empty dish)

-

Mass of the solvent (m_solvent): (Weight of dish with solution) - (Weight of dish with dry solute)

-

Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility using the gravimetric method.

Caption: Workflow for Gravimetric Solubility Determination.

Solvent Selection for Chiral Resolution

The choice of solvent is a critical parameter in the successful chiral resolution of racemic mixtures using this compound. The ideal solvent should exhibit a significant difference in the solubility of the two diastereomeric salts formed between the enantiomers of the target compound and the chiral resolving agent.

The following diagram outlines the logical considerations for selecting an optimal solvent for chiral resolution.

Caption: Logical Workflow for Solvent Screening in Chiral Resolution.

References

synthesis of (-)-Dipivaloyl-L-tartaric Acid from L-tartaric acid.

Synthesis of (-)-Dipivaloyl-L-tartaric Acid: A Technical Guide

Introduction

(-)-O,O'-Dipivaloyl-L-tartaric acid (DPTA), a derivative of the naturally occurring L-tartaric acid, is a highly valuable chiral auxiliary in modern organic synthesis.[1] Its rigid structure and chiral environment make it an effective tool for controlling stereochemistry in a variety of chemical transformations, including asymmetric protonation, C-H amidation reactions, and the synthesis of complex chiral molecules.[2] This technical guide provides an in-depth overview of the synthesis of this compound from L-tartaric acid, detailing the experimental protocol, reaction parameters, and key characterization data for researchers, scientists, and professionals in drug development.

Reaction Scheme

The synthesis is a two-step process involving the acylation of L-tartaric acid with pivaloyl chloride. The reaction proceeds through a cyclic anhydride intermediate, which is subsequently hydrolyzed to yield the final di-acylated product.[3][4][5]

Synthesis Workflow Diagram

The overall workflow for the synthesis of this compound is depicted below. The process begins with the reaction of L-tartaric acid and pivaloyl chloride to form an anhydride, followed by hydrolysis and purification steps to isolate the final product.

Caption: Workflow for the synthesis of this compound.

Experimental Protocols

The primary method for synthesizing this compound involves the direct acylation of L-tartaric acid.[4]

Detailed Methodology: Anhydride Formation and Hydrolysis

-

Reaction Setup : In a flask equipped with a reflux condenser and a stirring mechanism, L(+)-Tartaric acid is mixed with an excess of pivaloyl chloride (typically 3 equivalents).[4]

-

Acylation : The reaction mixture is heated to a temperature between 120-140 °C and maintained for approximately 4 hours.[3][4] This step facilitates the formation of the O,O'-dipivaloyl-L-tartaric anhydride.

-

Intermediate Purification (Optional) : After cooling, the unreacted pivaloyl chloride can be removed. This is often achieved by extraction with an aromatic solvent like toluene, where the anhydride is less soluble than the impurities.[4]

-

Hydrolysis : The crude anhydride is then carefully hydrolyzed to yield this compound.[2][3]

-

Product Isolation : The final product is insoluble in cold water, allowing it to be precipitated and collected by filtration.[4]

-

Drying : The collected solid is dried in a vacuum desiccator over a potent drying agent such as phosphorus pentoxide (P₂O₅) to obtain the anhydrous product.[3][4]

-

Purity Verification : The purity of the final compound is confirmed using techniques such as ¹H NMR spectroscopy and by measuring its specific optical rotation.[3][4]

Data Presentation

Table 1: Properties of Key Reagents

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| L-(+)-Tartaric Acid | 87-69-4 | C₄H₆O₆ | 150.09 |

| Pivaloyl Chloride | 3282-30-2 | C₅H₉ClO | 120.58 |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 65259-81-6 | [2][3] |

| Molecular Formula | C₁₄H₂₂O₈ | [3] |

| Molecular Weight | 318.32 g/mol | [3] |

| Appearance | White to light yellow crystal powder | [2][6] |

| Melting Point | 127-132 °C | [6] |

| Optical Rotation [α]20/D | -23.5±1° (c = 1.7% in dioxane) | [6] |

| Solubility | Soluble in diethyl ether, THF, and aqueous NaHCO₃ solution; Insoluble in cold water. | [2] |

Reaction Mechanism Visualization

The following diagram illustrates the chemical transformation from L-tartaric acid to this compound via the anhydride intermediate.

Caption: Reaction mechanism for the synthesis of DPTA.

Conclusion

The synthesis of this compound from L-tartaric acid is a robust and well-established procedure. By carefully controlling reaction conditions, particularly temperature and reaction time, high yields of the desired product can be achieved. Its utility as a chiral auxiliary in asymmetric synthesis underscores the importance of this preparative method for academic research and industrial applications in the pharmaceutical and chemical sectors.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 65259-81-6 [chemicalbook.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | 65259-81-6 | Benchchem [benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

Safeguarding Stability: A Technical Guide to (-)-Dipivaloyl-L-tartaric Acid Storage and Handling

For Immediate Release

[City, State] – [Date] – (-)-Dipivaloyl-L-tartaric acid, a pivotal chiral resolving agent and building block in pharmaceutical and chemical synthesis, demands precise storage and handling to maintain its chemical integrity and enantiomeric purity. This in-depth technical guide provides essential stability data and best-practice protocols for researchers, scientists, and drug development professionals to ensure the long-term viability of this critical reagent.

Core Stability Characteristics

This compound is a white to light brown crystalline solid.[1] Its stability is primarily influenced by moisture and elevated temperatures. The compound is notably hygroscopic, readily absorbing moisture from the atmosphere.[1][2] This underscores the necessity of stringent storage conditions to prevent degradation.

Recommended Storage Conditions

To ensure optimal stability, this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[1] The storage environment must be dry and well-ventilated, with protection from moisture being paramount.[1] While it can be stored at room temperature in the absence of moisture, refrigeration is a common practice for long-term storage to further minimize any potential thermal degradation.[2]

Impact of Environmental Factors

Moisture and Hydrolysis

The primary degradation pathway initiated by moisture is hydrolysis. The ester linkages of the pivaloyl groups are susceptible to cleavage in the presence of water, which would revert the molecule to L-tartaric acid and pivalic acid. This not only diminishes the purity of the material but also compromises its effectiveness as a chiral resolving agent.

Thermal Stress

Quantitative Stability Data

While extensive quantitative stability studies on this compound are not widely published, the following table summarizes key physical and chemical properties relevant to its stability.

| Parameter | Value | Source |

| Appearance | White to light brown crystalline powder | [1] |

| Melting Point | 127 - 132 °C | [1] |

| Hygroscopicity | Hygroscopic | [1][2] |

| Solubility | Soluble in diethyl ether, THF, and aqueous NaHCO3 solution. Insoluble in cold water. | [3] |

| Primary Degradation Pathways | Hydrolysis, Anhydride Formation (thermal) | Inferred from chemical properties |

Experimental Protocols for Stability Assessment

To ensure the quality and stability of this compound, a series of analytical tests can be performed. The following are detailed methodologies for key experiments.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies, as recommended by ICH guidelines, involve subjecting the compound to a variety of stress conditions.[5][6]

Objective: To identify likely degradants, understand degradation pathways, and develop a stability-indicating analytical method.

General Protocol:

-

Acid Hydrolysis: Dissolve the sample in a suitable solvent and treat with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Dissolve the sample in a suitable solvent and treat with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Treat a solution of the sample with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid sample to dry heat (e.g., 70°C) for an extended period.

-

Photostability: Expose the solid and a solution of the sample to a light source with a combined visible and UV output, as per ICH Q1B guidelines.[7][8] A dark control sample should be stored under the same conditions to differentiate between thermal and light-induced degradation.

Samples from each stress condition should be analyzed by a suitable stability-indicating method, such as HPLC.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact drug substance from any degradation products, allowing for accurate quantification of purity and degradation.

Example HPLC Method Parameters (based on tartaric acid analysis): [9]

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.01 M potassium dihydrogen phosphate, pH 2.6) and a suitable organic solvent like acetonitrile or methanol.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 210 nm).

-

Column Temperature: 30°C.

Method Validation: The method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the intended purpose.

Hygroscopicity Testing

Given the hygroscopic nature of the compound, a quantitative assessment of its moisture uptake is important.

Protocol using Gravimetric Sorption Analysis (GSA): [10]

-

Place a pre-weighed sample of this compound in a dynamic vapor sorption (DVS) instrument.

-

Expose the sample to a series of increasing relative humidity (RH) levels (e.g., from 10% to 90% RH in 10% increments) at a constant temperature (e.g., 25°C).

-

Monitor the change in mass of the sample at each RH step until equilibrium is reached.

-

Subsequently, expose the sample to decreasing RH levels to assess desorption behavior.

-

The data will generate a moisture sorption-desorption isotherm, which characterizes the hygroscopic properties of the material.

Visualizing Stability and Workflows

To further clarify the concepts discussed, the following diagrams illustrate key relationships and experimental workflows.

Caption: Key storage recommendations and stability threats.

Caption: Workflow for forced degradation studies.

Conclusion

The chemical and chiral purity of this compound is critical for its successful application in research and development. By adhering to the stringent storage and handling conditions outlined in this guide, and by implementing robust analytical methods for stability assessment, professionals can ensure the reliability and longevity of this important chemical entity. Proactive stability management is a cornerstone of reproducible and successful scientific outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 65259-81-6 [chemicalbook.com]

- 4. Structural Refinements and Thermal Properties of L(+)-Tartaric, D(–)-Tartaric, and Monohydrate Racemic Tartaric Acid | Fukami | International Journal of Chemistry | CCSE [ccsenet.org]

- 5. resolvemass.ca [resolvemass.ca]

- 6. scispace.com [scispace.com]

- 7. database.ich.org [database.ich.org]

- 8. ema.europa.eu [ema.europa.eu]

- 9. ijnrd.org [ijnrd.org]

- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]

discovery and history of tartaric acid derivatives

An In-Depth Technical Guide to the Discovery and History of Tartaric Acid Derivatives for Researchers, Scientists, and Drug Development Professionals

Abstract

Tartaric acid, a seemingly simple dicarboxylic acid, holds a profound significance in the annals of chemical history. Its journey from a crystalline byproduct of winemaking to the cornerstone of stereochemistry is a testament to the meticulous observations and groundbreaking discoveries of pioneering scientists. This technical guide provides a comprehensive exploration of the discovery and history of tartaric acid and its derivatives. It delves into the pivotal experiments that unveiled the concept of molecular chirality, presents key quantitative data in a structured format, and offers detailed reconstructions of the experimental protocols that laid the foundation for modern stereochemistry—a field of paramount importance in contemporary drug development and materials science.

Early Observations and the First Isolation of Tartaric Acid

For centuries, winemakers observed the formation of a crystalline solid, known as "tartar," in fermenting grape juice.[1] This substance, primarily potassium bitartrate, was a well-known byproduct of viticulture, but the chemical nature of its acidic component remained elusive until the latter half of the 18th century.

In 1769, the Swedish chemist Carl Wilhelm Scheele became the first to isolate tartaric acid in its pure form.[1][2] Scheele's work was a landmark in the study of organic acids and provided the foundational material for all subsequent investigations into the unique properties of tartaric acid.

Reconstructed Experimental Protocol: Scheele's Isolation of Tartaric Acid (c. 1769)

Objective: To isolate and purify tartaric acid from crude tartar (potassium bitartrate).

Materials:

-

Crude tartar (argol)

-

Chalk (calcium carbonate, CaCO₃)

-

Sulphuric acid (H₂SO₄)

-

Water

-

Heating apparatus (e.g., furnace)

-

Filtration apparatus (e.g., linen cloth)

-

Reaction vessels (e.g., glass or ceramic)

Procedure:

-

Preparation of Calcium Tartrate: Crude tartar was boiled in water to form a solution. Powdered chalk was then added to the hot solution, leading to the precipitation of insoluble calcium tartrate and the evolution of carbon dioxide gas.

-

Washing and Purification: The precipitated calcium tartrate was collected by filtration and washed thoroughly with water to remove any soluble impurities.

-

Liberation of Tartaric Acid: The purified calcium tartrate was then treated with a stoichiometric amount of sulphuric acid. This reaction resulted in the formation of insoluble calcium sulphate and a solution of free tartaric acid.

-

Final Isolation: The precipitated calcium sulphate was removed by filtration. The remaining aqueous solution of tartaric acid was then concentrated by evaporation, leading to the crystallization of pure tartaric acid.

The Dawn of Stereochemistry: Biot's Discovery of Optical Activity

The next significant chapter in the story of tartaric acid unfolded in 1832 with the work of the French physicist Jean-Baptiste Biot.[3][4] While studying the interaction of various substances with polarized light, Biot made the remarkable discovery that an aqueous solution of tartaric acid, isolated from tartar, could rotate the plane of polarized light.[3][4] This phenomenon, which he termed "optical activity," had been observed in certain crystals like quartz, but its manifestation in a solution suggested that it was an intrinsic property of the molecules themselves.[5][6] Biot also noted that another form of tartaric acid, known as "racemic acid," was optically inactive.[3][4][5]

Reconstructed Experimental Protocol: Biot's Polarimetry of Tartaric Acid (c. 1832)

Objective: To measure the optical rotation of a tartaric acid solution.

Apparatus:

-

A light source (e.g., an oil lamp).

-

A polarizing Nicol prism to create a beam of plane-polarized light.

-

A sample tube to hold the tartaric acid solution.

-

An analyzing Nicol prism mounted on a graduated circular scale to measure the angle of rotation.

Procedure:

-

Baseline Measurement: The two Nicol prisms were aligned so that their polarization axes were crossed, resulting in the extinction of light. The initial angle on the graduated scale was recorded.

-

Sample Measurement: The sample tube was filled with a solution of tartaric acid of a known concentration. The tube was placed between the two Nicol prisms.

-

Angle of Rotation Measurement: Upon insertion of the sample, the light would reappear. The analyzing prism was then rotated until the light was once again extinguished. The new angle on the graduated scale was recorded.

-

Calculation of Specific Rotation: The difference between the initial and final angles represented the observed rotation. Biot established that this rotation was proportional to the concentration of the solution and the path length of the light through it. This relationship is now known as Biot's Law.

Pasteur's Resolution of Racemic Acid and the Birth of Chirality

The enigma of the two forms of tartaric acid—one optically active and the other inactive—persisted until 1848, when a young Louis Pasteur conducted a series of meticulous experiments that would forever change the understanding of molecular structure.[7][8][9] Pasteur observed that upon crystallizing a solution of sodium ammonium tartrate below 28°C, two distinct types of crystals were formed.[9][10] These crystals were mirror images of each other, a property he termed "hemihedral."[11]

With painstaking patience, Pasteur manually separated the two types of crystals using tweezers.[4][8] He then prepared separate solutions of each crystal type and measured their optical activity. To his astonishment, he found that one solution was dextrorotatory (rotated light to the right), identical to the tartaric acid studied by Biot, while the other was levorotatory (rotated light to the left) by an equal magnitude.[4][9] A solution containing an equal mixture of the two was optically inactive, just like the original racemic acid.[8]

This elegant experiment demonstrated for the first time that racemic acid was a mixture of two enantiomers, which he termed "dissymmetric" molecules.[11] This discovery laid the foundation for the concept of chirality and the field of stereochemistry.[4]

Experimental Protocol: Pasteur's Manual Resolution of Sodium Ammonium Tartrate (1848)

Objective: To separate the enantiomeric crystals of sodium ammonium tartrate from a racemic mixture.

Materials:

-

Racemic acid (a mixture of dextro- and levo-tartaric acid)

-

Sodium carbonate (Na₂CO₃)

-

Ammonia (NH₃)

-

Water

-

Microscope or magnifying glass

-

Tweezers

Procedure:

-

Preparation of Sodium Ammonium Tartrate: Racemic acid was neutralized with sodium carbonate and ammonia in an aqueous solution to form sodium ammonium tartrate.

-

Crystallization: The solution was allowed to slowly evaporate at a temperature below 28°C. This resulted in the formation of macroscopic crystals.

-

Manual Separation: Under the magnification of a microscope, the two distinct, hemihedral, mirror-image crystal forms were carefully separated by hand using tweezers.

-

Analysis: The separated crystals were then dissolved in water, and their optical activity was measured using a polarimeter, confirming their equal and opposite rotation of plane-polarized light.

Pasteur's Chemical Resolution (1853)

Recognizing the limitations of manual separation, Pasteur developed a more general method for resolving racemates in 1853. He used a naturally occurring chiral base, such as an alkaloid, to react with the racemic acid. This reaction formed two different diastereomeric salts with different solubilities, which could then be separated by fractional crystallization. This pioneering work in chemical resolution remains a fundamental technique in stereochemistry today.

Quantitative Data of Tartaric Acid Stereoisomers

The distinct physical properties of the different stereoisomers of tartaric acid were crucial for their initial discovery and characterization. The following table summarizes some of the key quantitative data, including values that would have been available to 19th-century chemists.

| Property | L-(+)-Tartaric Acid | D-(-)-Tartaric Acid | meso-Tartaric Acid | DL-(±)-Racemic Acid |

| Melting Point (°C) | 170 - 172[12] | 172 - 174[13] | 165 - 166[13] | 206 - 212[2][14] |

| Specific Rotation ([α]D) | +12° to +15°[5] | -12° to -15°[6] | 0°[15] | 0°[8] |

| Solubility in Water ( g/100 mL at 20°C) | ~133[16] | ~133 | ~125[13] | ~20.6[13] |

Key Tartaric Acid Derivatives: A Historical Perspective

The utility of tartaric acid extends beyond its foundational role in stereochemistry. Several of its derivatives have been known and used for centuries.

-

Potassium Bitartrate (Cream of Tartar): The primary component of tartar, this salt has been used for centuries in baking and food preparation.[17]

-

Potassium Sodium Tartrate (Rochelle Salt): First prepared around 1675 by the apothecary Pierre Seignette, this double salt was later found to exhibit piezoelectric properties.[7]

-

Antimony Potassium Tartrate (Tartar Emetic): This compound has a long history in medicine, primarily as an emetic.[18][19] Its synthesis involves the reaction of potassium hydrogen tartrate with antimony trioxide.[19]

-

Diethyl Tartrate: The esterification of tartaric acid with ethanol produces diethyl tartrate, a chiral building block that has become invaluable in modern asymmetric synthesis, notably in the Sharpless epoxidation.[20][21]

Reconstructed Experimental Protocol: Historical Synthesis of Tartar Emetic

Objective: To synthesize antimony potassium tartrate.

Materials:

-

Potassium hydrogen tartrate (cream of tartar)

-

Antimony(III) oxide (Sb₂O₃)

-

Water

-

Heating apparatus

Procedure:

-

A solution of potassium hydrogen tartrate was prepared by dissolving it in water.

-

Antimony(III) oxide was added to the solution.

-

The mixture was heated, causing the antimony oxide to react with the tartrate solution.

-

Upon cooling, crystals of antimony potassium tartrate (tartar emetic) would form and could be collected.

Visualizing the Historical Workflow of Tartaric Acid Discovery

The journey from the observation of tartar to the understanding of stereoisomerism can be visualized as a logical progression of scientific inquiry.

Conclusion

The history of tartaric acid is a microcosm of the evolution of organic chemistry itself. From the practical observations of winemakers to the meticulous and insightful experiments of Scheele, Biot, and Pasteur, the study of this single molecule unlocked the third dimension of chemical structure. The principles of stereoisomerism, born from the manual separation of tartaric acid salt crystals, are now fundamental to numerous scientific disciplines, most notably in the development of pharmaceuticals, where the chirality of a molecule can be the difference between a therapeutic effect and toxicity. This guide serves as a testament to the enduring legacy of these foundational discoveries and their profound impact on modern science.

References

- 1. Rise in Popularity of Antimony or Tartar Emetic | COVE [editions.covecollective.org]

- 2. Tartaric acid - Wikiwand [wikiwand.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. jocpr.com [jocpr.com]

- 6. ia802905.us.archive.org [ia802905.us.archive.org]

- 7. Louis Pasteur - Wikipedia [en.wikipedia.org]

- 8. Racemic acid - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 5.4 Pasteurâs Discovery of Enantiomers - Organic Chemistry | OpenStax [openstax.org]

- 11. crystal.flack.ch [crystal.flack.ch]

- 12. atamankimya.com [atamankimya.com]

- 13. Tartaric acid - Sciencemadness Wiki [sciencemadness.org]

- 14. chembk.com [chembk.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Tartaric Acid Chemical and Physical Properties [scienceofcooking.com]

- 17. Tartaric acid - Wikipedia [en.wikipedia.org]

- 18. The use and abuse of tartar emetic in the 19th-century materia medica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Antimony potassium tartrate - Wikipedia [en.wikipedia.org]

- 20. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Diethyl tartrate - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to (-)-Dipivaloyl-L-tartaric Acid: Synonyms, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

(-)-Dipivaloyl-L-tartaric acid is a valuable chiral resolving agent and a versatile building block in asymmetric synthesis. Its unique structural features, particularly the bulky pivaloyl groups, create a well-defined chiral environment, enabling the efficient separation of enantiomers and control of stereochemistry in chemical reactions. This guide provides a comprehensive overview of its nomenclature, chemical and physical properties, and key applications with detailed experimental protocols.

Nomenclature and Identification

This compound is known by several alternative names and chemical identifiers, which are crucial for accurate identification in literature and chemical databases.

Synonyms and Alternative Names:

-

(-)-O,O'-Dipivaloyl-L-tartaric acid

-

(-)-Bis(2,2-dimethylpropionyl)-L-tartaric acid

-

(-)-DPTA

-

(2R,3R)-2,3-Bis(2,2-dimethylpropanoyloxy)succinic acid

-

(2R,3R)-2,3-Bis(pivaloyloxy)succinic acid

-

O,O'-Dipivaloyl-L-tartaric acid

IUPAC Name: (2R,3R)-2,3-bis(2,2-dimethylpropanoyloxy)butanedioic acid[1]

Chemical Identifiers:

| Identifier | Value |

| CAS Number | 65259-81-6[2][3][4][5] |

| Molecular Formula | C₁₄H₂₂O₈[2][3][5] |

| Molecular Weight | 318.32 g/mol [2][3][5] |

| MDL Number | MFCD00066535[2][3] |

| Beilstein/REAXYS Number | 2008171[2] |

| PubChem Substance ID | 57650181[2] |

| InChI Key | UFHJEZDFEHUYCR-HTQZYQBOSA-N |

Physicochemical Properties

The physical and chemical properties of this compound are essential for its application in synthesis and resolution.

| Property | Value |

| Appearance | White to off-white crystalline powder[3] |

| Melting Point | 147 - 152 °C[3] |

| Optical Rotation [α]20/D | -24° (c=2 in Dioxane)[3] |

| Solubility | Soluble in diethyl ether, THF, and aqueous NaHCO₃ solution. Insoluble in cold water.[2] |

| Purity | ≥ 98% (Assay by titration, Chiral purity, HPLC)[3] |

Applications and Experimental Protocols

This compound is primarily utilized in two main areas: as a chiral resolving agent for racemic mixtures and as a chiral auxiliary or ligand in asymmetric synthesis.

Chiral Resolution of Racemic Amines

The most common application of this compound is in the separation of enantiomers of racemic amines through the formation of diastereomeric salts. The differing solubilities of these salts allow for their separation by fractional crystallization.

General Experimental Protocol for Chiral Resolution of a Racemic Amine:

-

Diastereomeric Salt Formation:

-

Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., methanol, ethanol, or acetone).

-

In a separate flask, dissolve 0.5 to 1.0 equivalent of this compound in the same solvent, gently heating if necessary to achieve a clear solution.

-

Slowly add the resolving agent solution to the stirred amine solution at room temperature. An exothermic reaction may be observed, and the diastereomeric salts may begin to precipitate.

-

-

Fractional Crystallization:

-

Stir the mixture at room temperature for a predetermined time (e.g., 1-2 hours) to allow for complete salt formation.

-

Cool the mixture slowly to room temperature and then further cool in an ice bath or refrigerator to maximize the crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can aid crystallization.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

-

Dry the crystals under vacuum to a constant weight.

-

-

Liberation of the Enantiomerically Enriched Amine:

-

Dissolve the dried diastereomeric salt in water.

-

Add a base (e.g., 2 M NaOH solution) dropwise with stirring until the solution is basic (pH > 10). This will liberate the free amine from the tartrate salt.

-

Extract the liberated amine with an organic solvent (e.g., diethyl ether, dichloromethane).

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

-

-

Analysis:

-

Determine the yield and enantiomeric excess (e.e.) of the resolved amine using techniques such as chiral HPLC or measurement of the specific optical rotation.

-

Caption: The role of the acid additive in the iridium-catalyzed C-H amidation.

References

spectroscopic data for (-)-Dipivaloyl-L-tartaric Acid (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of (-)-Dipivaloyl-L-tartaric Acid

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a chiral auxiliary widely used in asymmetric synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral characteristics. The guide details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR data.

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm |

| This compound | CDCl₃ | Specific experimental data not publicly available |

| L-Tartaric Acid | D₂O | 4.324[1] |

Note: While specific ¹H NMR data for this compound was not found in the cited search results, analysis is typically performed in deuterated chloroform (CDCl₃). For reference, the methine protons of the parent L-tartaric acid appear at 4.324 ppm in D₂O.[1]

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm |

| This compound | CDCl₃ | Data available on SpectraBase, indicating the following expected signals: C=O (carboxyl), C=O (ester), CH, C(CH₃)₃, and C(CH₃)₃.[2] The specific shifts require account access to the database. |

| L-Tartaric Acid | D₂O | 181.301 (C1/C4 - COOH), 76.572 (C2/C3 - CHOH)[1] |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. As enantiomers have identical IR spectra, the data for (+)-Dipivaloyl-D-tartaric acid is representative of the (-)-enantiomer.

Table 3: IR Spectroscopic Data for Dipivaloyl-tartaric Acid

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (Carboxylic Acid) | Broad band, typically in the range of 2500-3300 cm⁻¹[3] |

| C-H (Alkane) | ~2900 cm⁻¹[3] |

| C=O (Carboxylic Acid) | ~1700-1725 cm⁻¹ |

| C=O (Ester) | ~1735-1750 cm⁻¹ |

| C-O | 1000-1300 cm⁻¹ |

Note: The spectrum for the (+)-enantiomer is available on SpectraBase and was recorded using a KBr wafer technique.[4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₄H₂₂O₈[5][6] |

| Molecular Weight | 318.32 g/mol [5][6] |

| Exact Mass | 318.13146766 Da[7] |

| Expected [M-H]⁻ | 317.1236 |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and laboratory conditions.

NMR Spectroscopy

A typical protocol for obtaining NMR spectra of an organic acid like this compound is as follows:[8][9]

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[9] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[10]

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm for organic molecules), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope. The spectral width is typically 0-220 ppm.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

IR Spectroscopy

Infrared spectra can be obtained using various techniques. The Attenuated Total Reflectance (ATR) method is common for solid samples:[11]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No special sample preparation, such as making a KBr pellet, is required.

-

Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. The instrument records the interferogram and the computer performs a Fourier transform to generate the IR spectrum.[12] The data is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique suitable for analyzing polar molecules like carboxylic acids.[13]

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to aid ionization.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

-

Data Acquisition: Infuse the sample solution into the ESI source. The analysis is typically performed in negative ion mode to detect the deprotonated molecule [M-H]⁻. Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

-

Data Analysis: Determine the m/z of the molecular ion and any significant fragment ions. High-resolution mass spectrometry can be used to confirm the elemental composition.

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart of the general spectroscopic analysis workflow.

References

- 1. bmse000167 L-Tartaric Acid at BMRB [bmrb.io]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. m.youtube.com [m.youtube.com]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound | 65259-81-6 [chemicalbook.com]

- 6. (-)-O,O′-二特戊酰基-L-酒石酸 ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 7. (+)-Dipivaloyl-D-tartaric Acid | C14H22O8 | CID 16212279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ekwan.github.io [ekwan.github.io]

- 9. benchchem.com [benchchem.com]

- 10. NMR Spectroscopy [www2.chemistry.msu.edu]

- 11. amherst.edu [amherst.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. lcms.cz [lcms.cz]

Technical Guide: Physicochemical Characterization of (-)-Dipivaloyl-L-tartaric Acid

Audience: Researchers, scientists, and drug development professionals.

Core Subject: Melting Point Determination of (-)-Dipivaloyl-L-tartaric Acid

This technical guide provides a comprehensive overview of the melting point range for this compound, a critical parameter for its characterization and application in pharmaceutical development and asymmetric synthesis. The document outlines the reported melting point data and furnishes a detailed experimental protocol for its determination.

Physicochemical Properties of this compound

This compound, also known as (-)-Bis(2,2-dimethylpropionyl)-L-tartaric acid, is a chiral resolving agent and building block in organic synthesis.[1] Its physical state is a white to almost white solid powder or crystal.[1][2] Accurate determination of its melting point is crucial for identity, purity assessment, and process control in various applications.

Table 1: Reported Melting Point Data for this compound

| Melting Point Range (°C) | CAS Number | Source/Supplier |

| 147.0 - 152.0 | 65259-81-6 | Tokyo Chemical Industry (TCI)[1] |

| 147 - 152 | 65259-81-6 | Benchchem[3] |

| 127 - 132 | 65259-81-6 | Parchem, Chongqing Chemdad Co.[4][5] |

| 150 | 65259-81-6 | Lab Pro Inc[2] |

Note: Variations in the melting point range can be attributed to differences in purity and the analytical method employed.

Experimental Protocol: Capillary Melting Point Determination

The following protocol details the standard capillary method for determining the melting point of a solid organic compound like this compound.[6][7]

2.1. Materials and Apparatus

-

This compound sample

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Heat transfer fluid (e.g., silicone oil, paraffin)[6]

-

Mortar and pestle or spatula

-

Watch glass or porous plate

2.2. Sample Preparation

-

Place a small amount of the this compound on a clean, dry watch glass or porous plate.

-

If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle or the flat side of a spatula. This ensures uniform packing and heat transfer.[6]

2.3. Capillary Tube Packing

-

Press the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube.

-

Invert the tube and gently tap the sealed end on a hard surface to pack the powder tightly into the bottom.

-

Repeat this process until a packed column of 2-3 mm in height is achieved.

2.4. Melting Point Measurement

-

Attach the capillary tube to the thermometer. The sample should be level with the thermometer bulb.

-

Insert the thermometer and attached capillary into the melting point apparatus. Ensure the heat transfer fluid is at a level sufficient to immerse the sample portion of the capillary tube.

-

Heat the apparatus at a controlled rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point. Rapid heating can lead to inaccurate readings.[7]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating and record the temperature at which the last solid particle melts (the end of the melting range).

-

The recorded temperatures constitute the melting point range. For pure compounds, this range is typically narrow. Impurities can cause a depression and broadening of the melting point range.[7]

2.5. Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including safety glasses and a lab coat.

-

Handle hot apparatus and liquids with care to prevent burns.

-

Ensure adequate ventilation, especially if using an oil bath.

Workflow and Process Visualization

The following diagrams illustrate the logical flow of the experimental determination of the melting point.

Caption: Experimental Workflow for Melting Point Determination.

References

- 1. This compound | 65259-81-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. labproinc.com [labproinc.com]

- 3. This compound | 65259-81-6 | Benchchem [benchchem.com]

- 4. parchem.com [parchem.com]

- 5. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. davjalandhar.com [davjalandhar.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Chiroptical Properties of (-)-Dipivaloyl-L-tartaric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chiroptical properties of (-)-Dipivaloyl-L-tartaric acid ((-)-DPTA). While specific experimental spectra for this compound are not widely available in published literature, this document compiles the known quantitative data, outlines detailed experimental protocols for its chiroptical characterization based on established methodologies for analogous chiral carboxylic acids, and presents logical workflows for these analyses. The guide is intended to serve as a valuable resource for researchers in drug development and materials science who utilize chiral molecules and require a deeper understanding of their stereochemical properties.

Introduction to Chiroptical Properties and this compound

Chiroptical spectroscopy encompasses a set of techniques that probe the three-dimensional structure of chiral molecules by measuring their differential interaction with polarized light. These techniques, including Optical Rotatory Dispersion (ORD), Circular Dichroism (CD), and Vibrational Circular Dichroism (VCD), are indispensable tools for determining the absolute configuration and conformational analysis of enantiomerically pure compounds.

This compound is a chiral dicarboxylic acid that possesses a C2 symmetry axis. Its stereochemical properties are of significant interest in various applications, including as a chiral resolving agent and a building block in asymmetric synthesis. A thorough understanding of its chiroptical behavior is crucial for its effective application and for quality control in its synthesis and use.

Quantitative Chiroptical Data

Based on available literature, the following quantitative chiroptical data for this compound has been reported. It is important to note that comprehensive CD, ORD, and VCD spectral data are not readily found in publicly accessible scientific literature.

Table 1: Specific Rotation of this compound

| Parameter | Value | Conditions |

| Specific Rotation ([α]D20) | -23.5 ± 1° | c = 1.7% in dioxane |

Experimental Protocols for Chiroptical Analysis

The following sections detail the experimental methodologies for determining the chiroptical properties of this compound. These protocols are based on established procedures for chiral carboxylic acids and related small molecules.

Measurement of Specific Rotation (Optical Rotatory Dispersion at a Fixed Wavelength)

Specific rotation is a fundamental chiroptical property that measures the extent to which a chiral compound rotates the plane of polarized light at a specific wavelength and temperature.

Methodology:

-

Sample Preparation:

-

Accurately weigh a sample of this compound.

-

Dissolve the sample in a suitable achiral solvent (e.g., dioxane, as per the available data, or other solvents like ethanol or methanol) in a volumetric flask to a known concentration (e.g., 1.7 g/100 mL). Ensure the solvent is of high purity and does not absorb at the measurement wavelength.

-

Allow the solution to equilibrate to a constant temperature (e.g., 20°C).

-

-

Instrumentation and Measurement:

-

Use a calibrated polarimeter equipped with a sodium lamp (D-line, 589 nm).

-

Calibrate the instrument with the pure solvent in the sample cell to obtain a zero reading.

-

Fill the sample cell of a known path length (e.g., 1 dm) with the prepared solution, ensuring no air bubbles are present.

-

Measure the angle of rotation. Repeat the measurement multiple times and calculate the average.

-

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula: [α]λT = α / (l × c) Where:

-

α is the observed rotation in degrees.

-

l is the path length of the sample cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

T is the temperature in degrees Celsius.

-

λ is the wavelength of the light source.

-

Workflow for Specific Rotation Measurement

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. This technique is particularly sensitive to the stereochemistry of chromophores within the molecule. For (-)-DPTA, the carboxylic acid groups act as chromophores.

Methodology:

-

Sample Preparation:

-

Select a solvent that is transparent in the UV region of interest (typically below 250 nm for carboxylic acids), such as high-purity water, methanol, or acetonitrile.

-

Prepare a stock solution of (-)-DPTA of known concentration. The concentration should be optimized to yield a CD signal with an acceptable signal-to-noise ratio without saturating the detector (typically in the micromolar to millimolar range).

-

For carboxylic acids, the pH of the solution can significantly impact the CD spectrum due to protonation/deprotonation of the carboxyl groups. Therefore, it is crucial to control and report the pH of the solution, using a suitable buffer system if necessary.

-

-

Instrumentation and Measurement:

-

Use a calibrated circular dichroism spectropolarimeter.

-

Record a baseline spectrum of the solvent (and buffer, if used) in the same cuvette that will be used for the sample.

-

Acquire the CD spectrum of the sample over the desired wavelength range (e.g., 190-260 nm).

-

Typical instrument parameters include a scanning speed of 50-100 nm/min, a bandwidth of 1-2 nm, and a data interval of 0.5-1 nm.

-

Multiple scans should be averaged to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Subtract the baseline spectrum from the sample spectrum.

-

The resulting CD spectrum is typically presented in units of molar ellipticity ([θ]), which is calculated as follows: [θ] = (θ × 100) / (c × l) Where:

-

θ is the observed ellipticity in degrees.

-

c is the molar concentration of the sample in mol/L.

-

l is the path length of the cuvette in cm.

-

-

Workflow for Circular Dichroism Spectroscopy

Optical Rotatory Dispersion (ORD) Spectroscopy

ORD spectroscopy measures the change in optical rotation as a function of wavelength. An ORD spectrum provides more detailed structural information than a single specific rotation measurement and is closely related to the CD spectrum through the Kronig-Kramers transforms.

Methodology:

-

Sample Preparation:

-

Follow the same sample preparation guidelines as for CD spectroscopy, ensuring the solvent is transparent over the measurement wavelength range. The concentration may need to be adjusted to keep the optical rotation within the dynamic range of the instrument.

-

-

Instrumentation and Measurement:

-

Use a spectropolarimeter capable of measuring optical rotation at various wavelengths.

-

Record a baseline spectrum of the solvent.

-

Measure the optical rotation of the sample at discrete wavelengths or by scanning across a wavelength range.

-

-

Data Presentation: